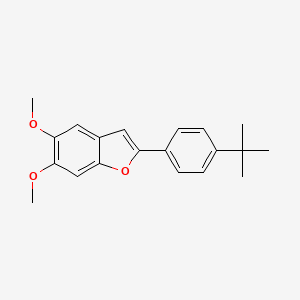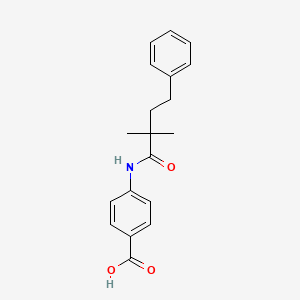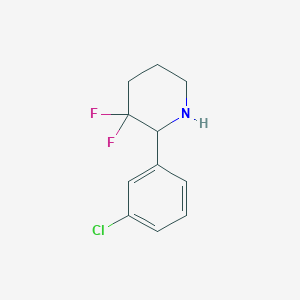
(1S)-1-(2-Anthryl)butylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2-Anthryl)butylamine is an organic compound that features an anthracene moiety attached to a butylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Anthryl)butylamine typically involves the following steps:
Starting Materials: The synthesis begins with anthracene and a suitable butylamine precursor.
Reaction Conditions: The anthracene is functionalized to introduce a reactive group, such as a halide, which can then undergo nucleophilic substitution with the butylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2-Anthryl)butylamine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The amine group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex organic molecules.
Biology: Potential use in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for its potential pharmacological activities.
Industry: Used in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of (1S)-1-(2-Anthryl)butylamine would depend on its specific application. In biological systems, it might interact with cellular components through its amine group, while in materials science, its electronic properties would be of primary interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(2-Anthryl)ethylamine: Similar structure but with a shorter alkyl chain.
(1S)-1-(2-Anthryl)propylamine: Intermediate chain length.
(1S)-1-(2-Anthryl)pentylamine: Longer alkyl chain.
Uniqueness
(1S)-1-(2-Anthryl)butylamine is unique due to its specific chain length, which can influence its physical and chemical properties, such as solubility and reactivity.
Propriétés
Formule moléculaire |
C18H19N |
|---|---|
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
(1S)-1-anthracen-2-ylbutan-1-amine |
InChI |
InChI=1S/C18H19N/c1-2-5-18(19)16-9-8-15-10-13-6-3-4-7-14(13)11-17(15)12-16/h3-4,6-12,18H,2,5,19H2,1H3/t18-/m0/s1 |
Clé InChI |
PINNTGPRSWYILF-SFHVURJKSA-N |
SMILES isomérique |
CCC[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
SMILES canonique |
CCCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13047163.png)
![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13047171.png)
![6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole](/img/structure/B13047197.png)
![2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13047198.png)



![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide](/img/structure/B13047216.png)


![(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13047231.png)
